molecular formula C14H8F3NO B6376762 2-Cyano-4-(2-trifluoromethylphenyl)phenol CAS No. 1261741-85-8

2-Cyano-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6376762
CAS No.: 1261741-85-8
M. Wt: 263.21 g/mol
InChI Key: BFDCZDIILYGLIG-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-(2-trifluoromethylphenyl)phenol typically involves the reaction of 2-trifluoromethylphenylboronic acid with 4-cyanophenol under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or phenyl derivatives.

Scientific Research Applications

2-Cyano-4-(2-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-trifluoromethylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)phenylboronic acid
  • 2-Cyano-4-(trifluoromethyl)phenol

Comparison: 2-Cyano-4-(2-trifluoromethylphenyl)phenol is unique due to the presence of both cyano and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules. Similar compounds may lack one of these functional groups, resulting in different chemical behaviors and applications.

Properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDCZDIILYGLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684890
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261741-85-8
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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